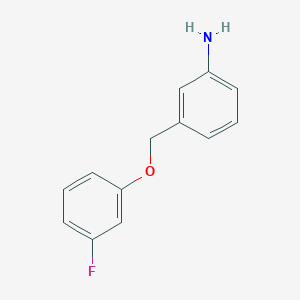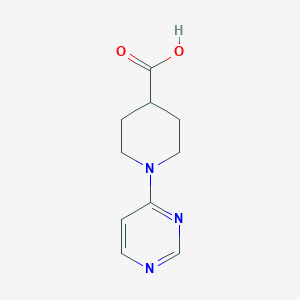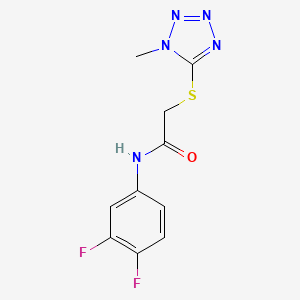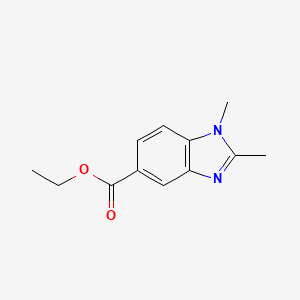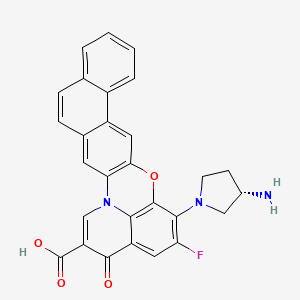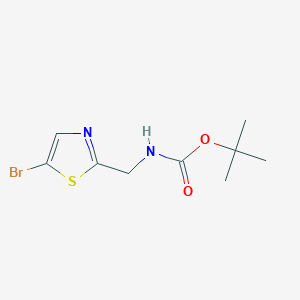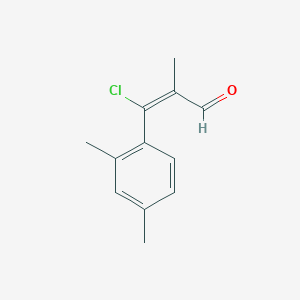
(2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or precursors .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed from these reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Luminescence Sensing
A study by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcases the potential of similar compounds in luminescence sensing. These frameworks exhibited selective sensitivity to benzaldehyde derivatives, highlighting their utility in detecting specific chemicals through fluorescence changes. Such materials could be foundational in developing sensors for environmental monitoring, food safety, or medical diagnostics (Shi, Zhong, Guo, & Li, 2015).
Crystal Structure Analysis
Research by Bania et al. (2007) on the crystal structures of bis-phenols provides a detailed look at the interactions and configurations that dictate molecular assembly. The study's insights into weak interactions' roles in crystal packing can inform the synthesis and design of new compounds with desired physical and chemical properties (Bania, Sarma, Karmakar, & Baruah, 2007).
Organic Synthesis and Reactivity
The work of Rouchaud et al. (2010) on the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative exemplifies the intricate reactivity patterns that can emerge from structurally complex molecules. Understanding such reactions is crucial for developing novel synthetic routes in pharmaceuticals and organic materials (Rouchaud, Metsue, Gustin, Moulart, & Herin, 2010).
Environmental Chemistry
Cantillana et al. (2009) discuss synthesizing a compound as a precursor for alkylsulfonyl-DDE, demonstrating the relevance of similar molecular structures in environmental chemistry. This research contributes to understanding persistent organic pollutants and developing methods for their detection and degradation (Cantillana, Sundström, & Bergman, 2009).
Photocatalysis
A study by Suga, Ohkubo, and Fukuzumi (2005) on the photooxygenation of dimethylbiphenyl with oxygen highlights the potential of certain compounds in photocatalysis. This process, which involves photoinduced electron transfer, can be applied in green chemistry for the synthesis of oxygenated organic compounds, showcasing an application in renewable energy and sustainable materials production (Suga, Ohkubo, & Fukuzumi, 2005).
作用機序
Target of Action
The primary target of (2E)-3-Chloro-3-(2,4-dimethylphenyl)-2-methylacrylaldehyde is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events . It acts via the formation of large multiprotein complexes and is responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) .
Mode of Action
The compound interacts with its target, HDAC1, by inhibiting its activity . This inhibition disrupts the normal function of HDAC1, leading to changes in gene expression and cellular function .
Biochemical Pathways
The inhibition of HDAC1 affects various biochemical pathways. It impacts the regulation of transcription, cell cycle progression, and developmental events . The compound’s action on HDAC1 also influences the function of SP proteins, SP1, and SP3 .
Result of Action
The result of the compound’s action is the alteration of gene expression and cellular function due to the inhibition of HDAC1 . This can lead to changes in cell cycle progression and developmental events .
Safety and Hazards
特性
IUPAC Name |
(E)-3-chloro-3-(2,4-dimethylphenyl)-2-methylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-8-4-5-11(9(2)6-8)12(13)10(3)7-14/h4-7H,1-3H3/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHUCWXJYVESE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C(C)C=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=C(/C)\C=O)/Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


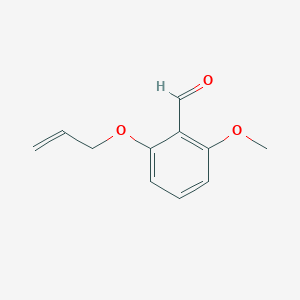

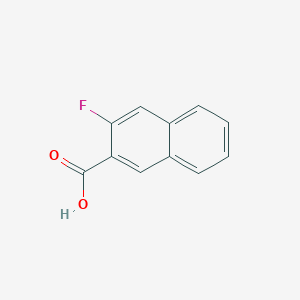
![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)
